4-Iodobenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5IS |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
4-iodo-1-benzothiophene |
InChI |
InChI=1S/C8H5IS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H |
InChI Key |
SYQQTMAWMKRTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Iodobenzo B Thiophene and Its Congeners
Strategies Involving Cyclization Reactions
The construction of the benzo[b]thiophene skeleton through cyclization is a powerful approach. These methods often allow for the concurrent introduction of the iodine atom at the 4-position or provide a scaffold amenable to subsequent iodination.
Electrophilic Iodocyclization Routes
Electrophilic cyclization of ortho-alkynylthioanisoles and related substrates is a widely employed and effective method for synthesizing benzo[b]thiophene derivatives. chim.itresearchgate.net This strategy typically involves the activation of the alkyne by an electrophilic iodine source, which triggers an intramolecular cyclization to form the thiophene (B33073) ring.
One common approach begins with the synthesis of 2-alkynylthioanisoles, which are readily accessible through the Sonogashira coupling of a 2-halothioanisole with a terminal alkyne. researchgate.netnih.gov Subsequent treatment with an electrophilic iodine source, such as molecular iodine (I₂), leads to the formation of 3-iodobenzo[b]thiophenes. acs.orgnih.govnih.gov For instance, the reaction of various o-(1-alkynyl)thioanisole derivatives with I₂ can produce a range of 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org This methodology is notable for its mild reaction conditions and tolerance of various functional groups on the alkyne substituent. acs.orgnih.gov
Researchers have developed one-pot procedures that combine the cyclization with further functionalization. For example, an iodine-mediated one-pot iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles has been developed to synthesize a diverse range of 2,3-disubstituted benzo[b]thiophenes. nih.govscispace.com Similarly, a formal total synthesis of desketoraloxifene, a selective estrogen receptor modulator (SERM), utilized an I₂-mediated electrophilic cyclization to create key oxygen-bearing 3-iodobenzo[b]thiophene (B1338381) intermediates in high yields. nih.gov
The choice of the iodine source and reaction conditions can be tuned to optimize the synthesis. While molecular iodine is common, other reagents can also be employed. For instance, sodium halides in the presence of copper(II) sulfate (B86663) have been used as a green and efficient method for the synthesis of 3-halobenzo[b]thiophenes, including the iodo-derivatives. dntb.gov.ua
The synthesis of specifically 4,7-dihalobenzo[b]thiophenes, including those with iodine, has been achieved through the reaction of 2-(1-adamantylsulfanyl)-3,6-dihalobenzaldehydes with the Ohira-Bestmann reagent. semanticscholar.org This reaction yields both the expected alkyne and the cyclized 4,7-dihalobenzo[b]thiophene. semanticscholar.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| o-(1-Alkynyl)thioanisole derivatives | I₂ | 2,3-Disubstituted 3-iodobenzo[b]thiophenes | Excellent | acs.org |
| 2-Alkynylthioanisoles | I₂, 1,3-dicarbonyl substrates | 2,3-Disubstituted benzo[b]thiophenes | High | nih.gov |
| Alkynes with electron-rich aromatic rings | I₂ | Oxygen-bearing 3-iodobenzo[b]thiophenes | Excellent | nih.gov |
| 2-Alkynyl thioanisoles | NaI, CuSO₄·5H₂O, EtOH | 3-Iodobenzo[b]thiophenes | High | dntb.gov.ua |
| 2-(1-Adamantylsulfanyl)-3,6-diiodobenzaldehyde | Ohira-Bestmann reagent | 4,7-Diiodobenzo[b]thiophene | - | semanticscholar.org |
Metal-Free and Cascade Annulation Approaches
In recent years, there has been a significant drive towards developing more sustainable and atom-economical synthetic methods. Metal-free and cascade annulation reactions offer an attractive alternative to traditional metal-catalyzed processes for the synthesis of benzo[b]thiophenes.
One notable metal-free approach involves the iodine-catalyzed intermolecular cyclization of thiophenols and alkynes. researchgate.netorganic-chemistry.org This method provides a direct route to substituted benzo[b]thiophenes under solvent-free conditions, using inexpensive and environmentally benign molecular iodine as the catalyst. researchgate.net The proposed mechanism for some of these reactions involves the initial oxidation of thiophenol to a disulfide, which then reacts with iodine to form an electrophilic sulfur species that initiates the cyclization. rsc.org
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecules. For the synthesis of benzo[b]thiophenes, cascade reactions can be initiated by the generation of arynes in the presence of suitable sulfur-containing precursors. For example, a cascade reaction involving the [3+2] cycloaddition of an aryne with an acyl ketene (B1206846) dithioacetal, followed by dealkylative arylation, affords 2,3-disubstituted benzo[b]thiophenes. acs.org
Furthermore, metal-free, one-pot routes have been developed for the synthesis of substituted benzo[b]thiophenes via iodine-mediated intramolecular arylthiolation of in situ generated β-aryl-β-cyanoenethiolates. connectedpapers.com Another transition-metal-free method involves the reaction of o-halovinylbenzenes with potassium sulfide, proceeding through a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org
| Reactants | Catalyst/Mediator | Product | Key Features | Reference |
| Thiophenols and Alkynes | I₂ | Substituted benzo[b]thiophenes | Metal-free, solvent-free | researchgate.netorganic-chemistry.org |
| Arynes and Acyl Ketene Dithioacetals | - | 2,3-Disubstituted benzo[b]thiophenes | Cascade reaction, [3+2] cycloaddition | acs.org |
| In situ generated β-aryl-β-cyanoenethiolates | I₂ | Substituted benzo[b]thiophenes | Metal-free, one-pot | connectedpapers.com |
| o-Halovinylbenzenes and K₂S | - | 2-Substituted benzo[b]thiophenes | Transition-metal-free, SNAr mechanism | organic-chemistry.org |
Functionalization of Pre-formed Benzo[b]thiophene Scaffolds
An alternative strategy to access 4-iodobenzo[b]thiophene involves the direct functionalization of the pre-formed benzo[b]thiophene ring system. This approach is particularly useful when the parent benzo[b]thiophene is readily available.
Regioselective Iodination at C-4 Position
Direct C-H iodination of the benzo[b]thiophene core can be challenging due to the preferential reactivity of the C2 and C3 positions towards electrophiles. chemicalbook.com However, achieving regioselective iodination at the C4 position is possible, often requiring the use of directing groups or specific reaction conditions.
While direct C-H iodination at the 4-position is less common, methods involving ortho-lithiation followed by quenching with an iodine source can provide a route to 4-iodobenzo[b]thiophenes. clockss.org This indirect approach relies on the formation of a carbon-lithium bond at the desired position, which then reacts with iodine. clockss.org
More recent advancements in C-H activation have opened up new avenues for the regioselective functionalization of heterocycles. For instance, rhodium-catalyzed C-H alkenylation of indoles at the C4-position has been reported using a thioether directing group, a strategy that is also applicable to the benzo[b]thiophene scaffold. acs.org While this example focuses on alkenylation, it highlights the potential of directing group strategies for achieving functionalization at the C4 position, which could be adapted for iodination. Similarly, palladium-catalyzed C4-selective fluoroalkylation of indoles, which has been extended to benzo[b]thiophene, demonstrates the feasibility of regioselective functionalization at this position. researchgate.net
Halogen Exchange Methodologies
Halogen exchange, or halo-dehalogenation, provides another synthetic route to 4-iodobenzo[b]thiophenes, typically starting from a more readily available 4-bromo- or 4-chlorobenzo[b]thiophene. This transformation is often achieved through a halogen-metal exchange reaction followed by quenching with an iodine source.
For example, a 4-halobenzo[b]thiophene can be treated with an organolithium reagent, such as n-butyllithium, to generate a 4-lithiobenzo[b]thiophene intermediate. Subsequent reaction with molecular iodine (I₂) or another electrophilic iodine source introduces the iodine atom at the C4 position. This method's success relies on the difference in reactivity between the halogen atoms, with bromine and iodine being more susceptible to metal-halogen exchange than chlorine.
The reactivity of iodoarenes being generally greater than bromoarenes in cross-coupling reactions (I > Br >> Cl) makes iodine-containing benzo[b]thiophenes valuable synthetic intermediates. clockss.org This reactivity difference can be exploited in the synthesis of multi-halogenated benzo[b]thiophenes, where selective reactions can be performed at the different halogenated sites. For instance, the synthesis of 4,7'-bibenzothiophene scaffolds has been achieved starting from multihalogenated benzo[b]thiophenes, utilizing the differential reactivity of the halogen atoms. sorbonne-universite.fr
Reactivity Profiles and Transformational Chemistry of 4 Iodobenzo B Thiophene
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Center
The iodine atom at the C4 position of the benzo[b]thiophene scaffold makes it an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective transformations, often under mild conditions. Palladium and copper complexes are the most prominently used catalysts for these functionalizations.
Palladium catalysis is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of 4-iodobenzo[b]thiophene. The versatility of palladium-based methodologies, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as carbonylation reactions, has been extensively demonstrated, particularly with the related 3-iodobenzo[b]thiophene (B1338381) isomer. nih.govacs.orgnih.gov These reactions provide reliable pathways to a wide array of substituted benzo[b]thiophenes.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to this compound derivatives. Research has demonstrated the selective reactivity of the 4-iodo position, even in the presence of other halogens like bromine. sorbonne-universite.fr
In one study, 7-bromo-4-iodobenzo[b]thiophene was used as a substrate to explore iodoselective Miyaura borylation. sorbonne-universite.fr The reaction, which converts the C-I bond to a C-B(pin) bond, was optimized using potassium benzoate (B1203000) (PhCOOK) as a base, which successfully suppressed undesired side reactions like homocoupling that were observed with other catalysts and bases. sorbonne-universite.fr The resulting 7-bromo-4-(pinacolboranyl)benzo[b]thiophene then served as a substrate in a subsequent Suzuki-Miyaura coupling with 2-bromo-7-chloro-4'-iodo-4,7'-bibenzo[b]thiophene to synthesize a complex, tetrasubstituted bibenzo[b]thiophene scaffold. sorbonne-universite.fr This highlights the chemoselectivity and utility of the 4-iodo position in complex molecule synthesis.
Table 1: Iodoselective Miyaura Borylation of 7-bromo-4-iodobenzo[b]thiophene sorbonne-universite.fr
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PhCOOK | Dioxane | 80 | 15 | 73 |
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted aromatic systems. This reaction is well-established for various iodobenzo[b]thiophene isomers, particularly 3-iodobenzo[b]thiophene. nih.govnih.govjst.go.jp For the 3-iodo isomer, Sonogashira couplings are typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base, often with microwave irradiation to reduce reaction times and improve yields. nih.gov
Table 2: General Conditions for Sonogashira Coupling of 3-Iodobenzo[b]thiophenes nih.govnih.gov
| Catalyst | Co-catalyst | Base | Solvent | Conditions |
| PdCl₂(PPh₃)₂ | CuI | Et₂NH | DMF | 100 °C, 20 min, Microwave |
While the this compound is expected to undergo similar transformations due to the reactive C-I bond, specific studies focusing solely on its Sonogashira coupling were not prevalent in the reviewed literature. The reaction remains a powerful tool for derivatizing the benzo[b]thiophene core. researchgate.netwikipedia.org
The Heck coupling reaction, which forms a C-C bond between an aryl halide and an alkene, is another cornerstone of palladium-catalyzed chemistry used to functionalize benzo[b]thiophenes. nih.govnih.gov This reaction has been effectively used to prepare olefin-containing benzo[b]thiophenes from 3-iodobenzo[b]thiophene substrates. nih.govnih.gov The typical conditions involve a palladium catalyst, a base, and often a phase-transfer agent like tetra-n-butylammonium iodide in a polar aprotic solvent. nih.gov
Table 3: General Conditions for Heck Coupling of 3-Iodobenzo[b]thiophenes nih.govnih.gov
| Catalyst | Base | Additive | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Na₂CO₃ | n-Bu₄NI | DMF | 80 |
As with other cross-coupling reactions, while the methodology is well-documented for the 3-iodo isomer, providing access to a library of substituted derivatives, specific examples detailing the Heck coupling of this compound were not highlighted in the surveyed research.
Palladium-catalyzed carbonylation reactions, such as carboalkoxylation and aminocarbonylation, are efficient methods for introducing ester and amide functionalities, respectively. These transformations involve the reaction of an aryl halide with carbon monoxide and an alcohol or amine nucleophile. nih.gov These methods have been successfully applied to generate libraries of methyl sulfone-substituted benzo[b]thiophene esters and amides from the corresponding 3-iodobenzo[b]thiophene precursors. nih.gov
For carboalkoxylation, the reaction is typically run under one atmosphere of carbon monoxide with a palladium catalyst and a phosphine (B1218219) ligand. nih.govnih.gov Aminocarbonylation follows similar principles, using an amine as the nucleophile to afford the corresponding amide. nih.gov
Table 4: General Conditions for Carbonylation of 3-Iodobenzo[b]thiophenes nih.govnih.gov
| Reaction | Catalyst | Ligand | Base | Nucleophile | Conditions |
| Carboalkoxylation | Pd(OAc)₂ | dppf | TEA | Alcohol | CO (1 atm), DMF, 70 °C |
| Aminocarbonylation | Pd Catalyst | - | - | Amine | CO (1 atm) |
While these reactions are versatile for aryl iodides, including various heteroaromatic systems, researchgate.netacs.org specific research detailing the carboalkoxylation or aminocarbonylation of this compound was not found in the reviewed literature.
Copper-catalyzed reactions represent an important alternative or complement to palladium-based systems for the functionalization of aryl halides. Ullmann-type couplings, for instance, are classic copper-mediated reactions for forming C-O, C-N, and C-S bonds. While modern research has developed numerous copper-catalyzed methods for the synthesis of the benzo[b]thiophene ring system itself, often starting from ortho-haloaryl precursors, acs.orgrsc.org specific examples of copper-catalyzed cross-coupling at the C4-iodine position of a pre-formed this compound are less commonly reported in the surveyed literature. The classic copper(I)-mediated substitution with nucleophiles remains a potential, though less frequently utilized, pathway for its transformation. acs.org
Palladium-Catalyzed Reactions
Nucleophilic Substitution and Other Derivatization Reactions
The carbon-iodine (C-I) bond in this compound is a key functional group that dictates its reactivity, making it a valuable intermediate in organic synthesis. The high polarizability and relative weakness of the C-I bond facilitate a range of transformations, primarily dominated by transition metal-catalyzed cross-coupling reactions. The reactivity of haloarenes in such reactions generally follows the order I > OTf > Br >> Cl, rendering iodo-substituted compounds like this compound particularly useful synthetic building blocks. clockss.org
The primary route for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position. Common examples include the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck (using alkenes) coupling reactions. nih.govunipa.itacs.org These transformations enable the introduction of a wide variety of substituents, including aryl, alkyl, and vinyl groups, onto the benzo[b]thiophene core.
A significant demonstration of the C-I bond's enhanced reactivity is observed in studies on multi-halogenated benzo[b]thiophenes. For instance, in the case of 7-bromo-4-iodobenzo[b]thiophene, a selective Miyaura borylation reaction can be achieved. sorbonne-universite.fr Under specific palladium catalysis conditions, the oxidative addition occurs preferentially at the more reactive C-I bond, leaving the C-Br bond intact for subsequent, different transformations. sorbonne-universite.fr This differential reactivity allows for a stepwise and site-selective functionalization of the scaffold.
Table 1: Selective Miyaura Borylation of 7-bromo-4-iodobenzo[b]thiophene
| Reactant | Reagent | Catalyst | Product | Yield | Ref. |
| 7-bromo-4-iodobenzo[b]thiophene | Bis(pinacolato)diboron ((Bpin)₂) | PdCl₂(dppf) / KOPh | 7-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene | 87% | sorbonne-universite.fr |
While transition-metal catalysis is the predominant pathway, other derivatization methods are also relevant. The iodine atom enhances the electrophilicity of the aromatic ring, making it more susceptible to certain types of nucleophilic attack. evitachem.com Direct nucleophilic aromatic substitution (SNAr) to replace the iodine is possible, though it generally requires harsh conditions or the presence of activating groups on the ring. A more common strategy involves a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium. This reaction converts the C-I bond into a more nucleophilic C-Li bond, creating a 4-benzo[b]thienyllithium species that can then react with a wide array of electrophiles. clockss.org
Rearrangement Reactions Involving the C-I Bond (e.g., Halogen Dance)
The "halogen dance" is a fascinating and synthetically significant rearrangement reaction in which a halogen atom migrates from its original position to another on an aromatic or heteroaromatic ring. wikipedia.org This base-catalyzed isomerization, also known as halogen scrambling, was first observed in halogenated thiophenes and is applicable to benzo[b]thiophene systems. wikipedia.orgclockss.org The reaction provides a pathway to functionalize positions that are not easily accessible through direct substitution or metalation, with thermodynamics being the sole driving force for the transformation. wikipedia.org
The generally accepted mechanism for the halogen dance begins with the deprotonation of a ring proton by a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). wikipedia.org This deprotonation occurs at a position ortho to the halogen, creating a lithiated intermediate. This intermediate can then undergo an intermolecular halogen-metal exchange with a molecule of the unreacted starting material. wikipedia.orgnih.gov This exchange regenerates a lithiated species at the original halogen position and a rearranged, halogenated product. The process can continue until a thermodynamically more stable isomer is formed. Theoretical studies on thiophene (B33073) substrates suggest that the lithium-halogen exchange steps proceed through SN2-type transition states. nih.govwhiterose.ac.uk
The success of a halogen dance reaction is highly dependent on several critical factors. Low temperatures are often crucial as they slow the rate of metalation and allow for the necessary coexistence of both the metalated intermediate and the unmetalated starting material. wikipedia.org The choice of base and solvent system is also paramount; the reaction typically requires a strong base like LDA, and the solvent can dramatically influence the reaction pathway. wikipedia.org For instance, a reaction that proceeds via a halogen dance in tetrahydrofuran (B95107) (THF) might be suppressed in a different ether solvent like tetrahydropyran (B127337) (THP). wikipedia.org In the context of synthesizing specifically substituted benzo[b]thiophenes, the halogen dance is often considered a potential side reaction to be controlled, particularly during metal-halogen exchange processes intended for other derivatizations. clockss.org
Table 2: Key Factors Influencing Halogen Dance Reactions
| Factor | Influence on Reaction | Rationale | Ref. |
| Base | Requires a strong, non-nucleophilic base (e.g., LDA). | The base must be strong enough to deprotonate an aromatic C-H bond without acting as a competing nucleophile. | wikipedia.org |
| Temperature | Low temperatures (e.g., -78°C) are typically required. | Slows down the initial metalation rate, allowing both metalated and unmetalated species to coexist, which is necessary for the intermolecular exchange. | wikipedia.org |
| Solvent | The choice of solvent (e.g., THF) is critical. | Solvation affects the aggregation state and reactivity of the organolithium base and intermediates, potentially altering the entire reaction course. | wikipedia.org |
| Substrate | The presence of a labile halogen (Br or I) is necessary. | The C-Br and C-I bonds are weak enough to participate in the halogen-metal exchange step, whereas C-Cl and C-F bonds are generally not. | clockss.org |
Mechanistic Elucidation of Reactions Involving 4 Iodobenzo B Thiophene
Investigation of Reaction Pathways through Intermediate Isolation
The elucidation of reaction pathways for 4-iodobenzo[b]thiophene often involves the formation and subsequent reaction of key intermediates. The iodine atom at the 4-position significantly influences the electron distribution of the benzo[b]thiophene ring system, enhancing its electrophilicity and making it susceptible to various transformations. evitachem.com
In many reactions, the initial step involves the activation of the C-I bond. For instance, in palladium-catalyzed cross-coupling reactions, an early event is the oxidative addition of the palladium catalyst to the C-I bond. While direct isolation of such organopalladium intermediates can be challenging, their formation is inferred from the final products and by analogy to well-established catalytic cycles.
A plausible reaction mechanism for the functionalization of benzo[b]thiophenes involves the initial nucleophilic addition of a sulfur atom to an aryne, followed by cyclization to form the benzothiophene (B83047) skeleton. rsc.org Subsequent protonation of a zwitterionic intermediate leads to the final product. rsc.orgnih.gov Deuteration studies have been employed to probe the proton source in these reactions, providing evidence for the proposed intermediates. rsc.orgnih.gov For example, conducting the reaction in deuterated solvents like CD3CN resulted in the incorporation of deuterium (B1214612) into the product, supporting the involvement of a sulfonium (B1226848) intermediate. rsc.org
Furthermore, in the synthesis of substituted benzo[b]thiophenes, iodocyclization reactions of precursors like 2-alkynylthioanisoles proceed through iodonium (B1229267) intermediates. unipa.it These intermediates undergo an anti-attack by the sulfur atom, followed by demethylation to yield the 3-iodobenzo[b]thiophene (B1338381) core structure. unipa.it The isolation of these iodinated products provides strong evidence for the proposed electrophilic cyclization pathway. nih.govresearchgate.net
The table below summarizes key intermediates proposed or identified in reactions involving benzo[b]thiophene derivatives.
| Reaction Type | Proposed Intermediate | Supporting Evidence |
| Aryne Cyclization | Zwitterionic Intermediate, Sulfonium Intermediate | Deuteration studies rsc.orgnih.gov |
| Iodocyclization | Iodonium Intermediate | Isolation of 3-iodobenzo[b]thiophene products unipa.itnih.gov |
| Cross-Coupling | Organopalladium Species | Product analysis, analogy to known catalytic cycles |
Kinetic and Thermodynamic Considerations in C-I Bond Reactivity
The carbon-iodine (C-I) bond in this compound is the primary site of reactivity in many functionalization reactions. The strength and polarity of this bond are key thermodynamic and kinetic factors that govern the feasibility and rate of these transformations. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and cross-coupling reactions. evitachem.com
The relative reactivity of different C-halogen bonds is a critical thermodynamic consideration. It is well-established that the reactivity order in cross-coupling reactions is generally C-I > C-Br > C-Cl, which correlates with the decreasing bond dissociation energies. sorbonne-universite.fr This selectivity allows for sequential functionalization of polyhalogenated benzo[b]thiophenes. sorbonne-universite.fr For example, in dihaloheteroindenes, the Sonogashira coupling can be controlled to occur selectively at the C-I bond over a C-Br bond. rsc.org
The table below presents a qualitative comparison of the reactivity of carbon-halogen bonds in cross-coupling reactions.
| Bond Type | Relative Reactivity | General Reaction Conditions |
| C-I | High | Mild conditions, lower temperatures |
| C-Br | Medium | Moderate conditions |
| C-Cl | Low | Harsher conditions, specialized catalysts |
Role of Catalytic Cycles in Functionalization Reactions
Catalytic cycles are central to the efficient functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govresearchgate.net These cycles typically involve a sequence of elementary steps: oxidative addition, transmetalation (in the case of Suzuki and Sonogashira reactions), and reductive elimination.
A Generalized Palladium-Catalyzed Cross-Coupling Cycle:
Oxidative Addition: The cycle initiates with the oxidative addition of this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step involves the cleavage of the C-I bond.
Transmetalation/Carbopalladation: In Suzuki reactions, a boronic acid derivative transfers an organic group to the palladium(II) center in a step known as transmetalation. nih.gov In Heck reactions, the palladium intermediate adds across a double bond (carbopalladation).
Reductive Elimination: The final step is the reductive elimination of the desired coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The efficiency and selectivity of these catalytic cycles can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. nih.gov For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps. sorbonne-universite.fr In some cases, a dual catalytic system, such as a combination of palladium and a borinic acid catalyst, can be employed to achieve specific transformations like monoallylation of diols. scholaris.ca
Recent research has also explored metal-free catalytic systems. For example, iodine-mediated electrophilic cyclization reactions can be catalyzed by molecular iodine itself, which acts as both an electrophile to promote cyclization and a Lewis acid to catalyze subsequent transformations. chim.it
The table below outlines the key steps in common palladium-catalyzed functionalization reactions of this compound.
| Reaction Name | Key Catalytic Steps |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination nih.gov |
| Sonogashira Coupling | Oxidative Addition, Transmetalation (with a copper co-catalyst), Reductive Elimination nih.govresearchgate.net |
| Heck Reaction | Oxidative Addition, Carbopalladation, β-Hydride Elimination researchgate.net |
Computational and Theoretical Approaches to 4 Iodobenzo B Thiophene Chemistry
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties of 4-iodobenzo[b]thiophene. These calculations, often employing methods like Density Functional Theory (DFT) and ab initio techniques, provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its behavior.
A primary focus of these calculations is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting a molecule's reactivity, electronic transitions, and ability to participate in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and optical properties.
In the case of this compound, the introduction of an iodine atom at the 4-position is expected to significantly influence its electronic structure compared to the parent benzo[b]thiophene. The iodine atom, being highly polarizable and having lone pairs of electrons, can participate in resonance and inductive effects, thereby altering the energy levels and electron density distribution of the entire molecule. Quantum chemical calculations can precisely quantify these effects.
Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. An electron density map reveals the probability of finding an electron in a particular region of the molecule, highlighting the locations of chemical bonds and lone pairs. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the sulfur atom and potentially the iodine atom, indicating their nucleophilic character.
While specific computational studies on the electronic structure of this compound are not extensively reported in publicly available literature, the methodologies are well-established. Similar calculations on related thiophene (B33073) and benzothiophene (B83047) derivatives have provided valuable insights into their chemical behavior. nih.govmdpi.com
Table 1: Representative Calculated Electronic Properties of Thiophene Derivatives (Illustrative)
| Property | Thiophene | 2-Chlorothiophene | 2-Bromothiophene |
| HOMO Energy (eV) | -6.9 | -7.1 | -7.0 |
| LUMO Energy (eV) | -0.5 | -0.8 | -0.7 |
| HOMO-LUMO Gap (eV) | 6.4 | 6.3 | 6.3 |
| Dipole Moment (Debye) | 0.55 | 1.33 | 1.29 |
Note: This table is illustrative and based on general trends observed for halogenated thiophenes. Actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used computational method to study the reactivity and selectivity of organic molecules. researchgate.net By calculating various electronic descriptors, DFT can predict how a molecule will behave in a chemical reaction, which sites are most likely to react, and what the energy barriers for these reactions are.
For this compound, DFT studies can provide valuable information about its reactivity in various chemical transformations. Key reactivity descriptors that can be calculated include:
Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can pinpoint the most reactive atoms. For this compound, this would help in predicting the regioselectivity of reactions such as electrophilic substitution or metal-catalyzed cross-coupling.
Reaction Pathway Analysis: DFT can be used to map out the potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism and predicting the most favorable reaction pathway. For instance, in a cross-coupling reaction involving the C-I bond, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps.
The presence of the iodine atom in this compound makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions. DFT studies can be employed to understand the selectivity of these reactions. For example, by comparing the activation energies for reactions at the C-I bond versus other positions on the benzo[b]thiophene ring, one can predict the conditions under which selective functionalization will occur.
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative Examples)
| Molecule | Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) |
| Benzene | -3.4 eV | 6.8 eV | 0.85 eV |
| Thiophene | -3.7 eV | 6.4 eV | 1.07 eV |
| Benzo[b]thiophene | -4.0 eV | 5.9 eV | 1.36 eV |
Note: This table provides illustrative values for related aromatic compounds to demonstrate the type of data obtained from DFT calculations. The values for this compound would be influenced by the iodo-substituent.
Molecular Dynamics Simulations related to Iodobenzothiophene Systems
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes, conformational changes, and intermolecular interactions that occur over time.
While specific MD simulations focusing on this compound are not prominent in the literature, the methodology can be applied to study various aspects of its behavior in different environments. For instance, MD simulations could be used to investigate:
Solvation and Aggregation: The behavior of this compound in different solvents could be simulated to understand its solubility and how it interacts with solvent molecules. In the solid state or in concentrated solutions, MD simulations could model the aggregation and crystal packing of the molecules, which is important for understanding its material properties.
Interactions with Biomolecules: If this compound or its derivatives are being considered for biological applications, MD simulations can be used to study their interactions with proteins or DNA. These simulations can reveal the preferred binding modes, calculate binding affinities, and provide a dynamic picture of the complex.
Behavior in Materials: Iodinated benzothiophenes can be used as building blocks for organic electronic materials. MD simulations can be employed to model the morphology and charge transport properties of polymers or thin films containing these units.
A related technique, ab initio molecular dynamics, combines molecular dynamics with quantum mechanical calculations to describe the electronic structure on-the-fly. This approach is particularly useful for studying chemical reactions and other processes that involve changes in electronic structure. For example, ab initio MD has been used to study the photoexcited dynamics of thiophene, revealing complex relaxation pathways. rsc.org A similar approach could, in principle, be applied to understand the photochemistry of this compound.
The application of MD simulations to iodobenzothiophene systems holds promise for advancing our understanding of their behavior in various contexts, from solution-phase chemistry to materials science and drug design.
Strategic Applications of 4 Iodobenzo B Thiophene As a Synthetic Building Block
Construction of Multi-Substituted Benzo[b]thiophene Architectures
The iodo-substituent at the 4-position of the benzo[b]thiophene core serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of multi-substituted benzo[b]thiophene architectures, enabling the introduction of aryl, alkynyl, vinyl, and amino groups. The reactivity of the C-I bond is generally higher than that of C-Br and C-Cl bonds, allowing for selective transformations in polyhalogenated substrates.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. 4-Iodobenzo[b]thiophene can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters to yield 4-arylbenzo[b]thiophenes. These reactions typically proceed with high yields and are tolerant of a wide range of functional groups.
A typical Suzuki-Miyaura coupling reaction involving this compound is presented in the following interactive data table.
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Arylboronic acid or ester |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) complexes |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures |
| Temperature | 80-120 °C |
| Typical Yield | 70-95% |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes researchgate.netwikipedia.org. This reaction is particularly useful for the synthesis of 4-alkynylbenzo[b]thiophenes, which are valuable precursors for more complex molecules, including polycyclic aromatic systems and conjugated polymers. The reaction is generally carried out under mild conditions and affords high yields of the desired products.
Below is an interactive data table summarizing the typical conditions for a Sonogashira coupling reaction with this compound.
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Terminal alkyne |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd complexes |
| Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room temperature to 80 °C |
| Typical Yield | 80-98% |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.orgyoutube.com. This reaction provides a means to introduce vinyl groups at the 4-position of the benzo[b]thiophene core. The products, 4-vinylbenzo[b]thiophenes, are versatile intermediates for further transformations, such as polymerization or cycloaddition reactions.
An interactive data table with typical Heck reaction conditions is provided below.
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Alkene (e.g., styrene, acrylates) |
| Catalyst | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ |
| Ligand | PPh₃, P(o-tolyl)₃, or other phosphine (B1218219) ligands |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-140 °C |
| Typical Yield | 60-90% |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine wikipedia.orglibretexts.org. This reaction allows for the synthesis of 4-aminobenzo[b]thiophene derivatives, which are important structural motifs in medicinal chemistry and materials science nih.gov. A variety of primary and secondary amines can be coupled with this compound using this methodology.
The following interactive data table outlines the general conditions for the Buchwald-Hartwig amination.
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Primary or secondary amine |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 65-90% |
Scaffold for Complex Polycyclic Aromatic Systems
This compound serves as a valuable scaffold for the construction of complex polycyclic aromatic systems (PASs) and polycyclic aromatic hydrocarbons (PAHs) nih.govrsc.org. The ability to introduce various substituents at the 4-position through cross-coupling reactions, followed by intramolecular cyclization reactions, provides a powerful strategy for the synthesis of extended π-conjugated systems. These larger aromatic structures are of interest for their unique electronic and photophysical properties.
For instance, a Sonogashira coupling of this compound with an appropriately substituted alkyne can be followed by an intramolecular cyclization to form a new fused ring. Similarly, a Suzuki coupling can introduce an aryl group with a reactive site that can undergo subsequent ring-closing reactions. These synthetic strategies allow for the creation of a diverse range of thiophene-annulated PAHs.
Development of Functional Organic Materials Precursors
The benzo[b]thiophene moiety is a key component in a variety of functional organic materials, including organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) d-nb.infonih.govnottingham.ac.uk. The ability to functionalize the benzo[b]thiophene core at the 4-position using this compound as a starting material is crucial for tuning the electronic properties of these materials.
By introducing electron-donating or electron-withdrawing groups at the 4-position through the cross-coupling reactions described above, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules can be precisely controlled. This fine-tuning of the electronic structure is essential for optimizing the performance of organic electronic devices. For example, this compound can be used as a building block in the synthesis of donor-acceptor type molecules for organic solar cells or as a precursor for emissive materials in OLEDs beilstein-journals.org. The versatility of this compound makes it an indispensable tool in the development of next-generation organic electronic materials.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 4-Iodobenzo[b]thiophene and ensuring its purity?
- Methodology : Use nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with iodinating agents like N-iodosuccinimide. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via -/-NMR, FT-IR, and mass spectrometry. For purity assessment, combine HPLC with UV-Vis detection (λ = 254 nm) and elemental analysis .
- Note : Ensure anhydrous conditions during iodination to avoid side reactions.
Q. How can isotopic labeling (e.g., , ) of thiophene derivatives be analyzed for structural studies?
- Methodology : Employ microwave rotational spectroscopy to resolve isotopic hyperfine structures, as demonstrated for thiophene-argon van der Waals complexes. Compare experimental rotational constants with density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to validate isotopic substitution sites .
Q. What standardized protocols exist for quantifying thiophene derivatives in solution?
- Methodology : Follow GB/T 14327-2009 guidelines using UV-spectrophotometry or gas chromatography (GC) with flame ionization detection. Calibrate with thiophene standards in benzene (0.1–250 mg/kg range). For trace analysis, pre-concentrate samples via liquid-liquid extraction .
Q. How do thermodynamic properties (e.g., entropy, heat capacity) of thiophene derivatives inform reaction design?
- Methodology : Calculate and at the MP2/6-311G** level for gas-phase systems. Experimental validation using calorimetry is critical for condensed-phase studies. Thermodynamic stability trends (thiophene < benzothiophene < dibenzothiophene) guide solvent selection and reaction temperatures .
Advanced Research Questions
Q. How does iodination at the 4-position of benzo[b]thiophene modulate electronic properties for optoelectronic applications?
- Methodology : Compare phosphorescent quantum yields () and emission wavelengths () of Ir(III) complexes with symmetric vs. asymmetric dibenzothiophene/dibenzothiophene-S,S-dioxide ligands. Iodine’s heavy-atom effect enhances spin-orbit coupling, red-shifting emission (e.g., from 543 nm to 585 nm in Ir-2) .
- Data : SymmetricIr-1 (), unsymmetricIr-2 () .
Q. What mechanistic insights explain the oxygen reduction reaction (ORR) activity of thiophene-based covalent organic frameworks (COFs)?
- Methodology : Perform DFT calculations to identify sulfur atoms in thiophene rings as active sites. Use linear sweep voltammetry (LSV) in 0.1 M KOH to measure half-wave potentials () and kinetic current densities. Compare with metal-free COFs to isolate sulfur’s role .
Q. How can this compound derivatives be optimized for antitumor activity via structure-activity relationships (SAR)?
- Methodology : Synthesize bis-thiophene and thieno[2,3-d]pyrimidine derivatives via nucleophilic substitution. Evaluate cytotoxicity against HepG2/MCF-7 cells (IC assays). Compound 4b reduced sorafenib’s IC from 3.9 µM to 0.5 µM via synergistic apoptosis pathways .
Q. What computational strategies predict the binding affinity of thiophene analogs to GABA receptors for antiepileptic drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
